Butyl isocyanate
Overview
Description
Butyl isocyanate is a chemical compound that serves as a precursor for the production of various biologically active substances, including fungicides, preservatives, insecticides, and personal care products . It is involved in several chemical reactions and has been studied for its potential in synthesizing high molecular weight polymers and complex organometallic compounds .
Synthesis Analysis
The synthesis of butyl isocyanate can be achieved through different methods. One approach involves the thermolysis of carbamates, which is a process that can be catalyzed to improve yield and reduce the required temperature . Another method includes the reaction of Fe2(CO)9 with tert-butyl isocyanide under specific conditions to form mononuclear and isomeric octahedral complexes .
Molecular Structure Analysis
The molecular structure of butyl isocyanate has been determined through various techniques, including gas electron diffraction, which revealed that tert-butyl isocyanate exhibits a non-rigid structure with a large-amplitude torsional motion around the N=C bond . The carbon-nitrogen triple bond distance has been found to be consistent with other isocyanates .
Chemical Reactions Analysis
Butyl isocyanate participates in a variety of chemical reactions. It can undergo electropolymerization to form poly(n-butyl isocyanate) , interact with methyl compounds of transition metals to form insertion products , and react with phenylglycidyl ether to synthesize poly(2-oxazolidones) . Additionally, it can be modified through reactions with dextran to produce water-insoluble polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl isocyanate are influenced by its molecular structure and reactivity. The compound's interaction with alcohols, under the influence of organometallic catalysts, leads to the formation of urethanes, showcasing its reactivity with nucleophiles . The stability and reaction kinetics of butyl isocyanate derivatives have been studied to understand their behavior in various conditions .
Scientific Research Applications
Precursor for Biologically Active Substances
Butyl isocyanate is extensively utilized as a precursor in the production of various biologically active substances. These include fungicides, preservatives, insecticides, and personal care products. It is created through non-catalytic thermal decomposition of N-alkylcarbamates in the gas phase, a process which has been studied extensively (Dashkin, Gordeev, Gafurov, & Mantrov, 2019).
Airborne Isocyanates Analysis
Butyl isocyanate has been involved in studies related to the analysis of airborne isocyanates. For instance, it has been evaluated for use in air sampling impinger solvents for capturing isocyanates, offering potential improvements over previously used solvents (Wu, Szklar, & Smith, 1997).
Degradation Product Analysis
As a degradation product of benomyl, n-butyl isocyanate's interaction with water leads to the formation of N,N'-dibutylurea. This process has been observed both in benlate formulations and on plants, offering insights into environmental and agricultural chemistry (Moye, Shilling, Aldrich, Gander, Buszko, Toth, Brey, Bechtel, & Tolson, 1994).
Inhibition of Enzymes
Butyl isocyanate demonstrates specific reactivity with serine proteinases such as chymotrypsin and elastase, leading to the inactivation of these enzymes. This has implications for understanding enzyme function and inhibition (Brown & Wold, 1971).
Occupational Health Concerns
n-Butyl isocyanate has been identified as a cause of ocular irritation in occupational settings, especially related to its presence as a degradation product of pesticides. This highlights the need for careful handling and awareness of degradation products in workplace safety (Matsukawa, Yokoyama, & Itoh, 2014).
Inhalation Challenges in Occupational Asthma
Butyl isocyanate has been used in studies exploring inhalation challenges for diagnosing occupational asthma, demonstrating the compound's relevance in medical research and occupational health (Caron, Boileau, Malo, & Leblond, 2010).
Polymerization and Electropolymerization
Butyl isocyanate plays a role in the polymerization processes, such as in the formation of high molecular weight poly(n-butyl isocyanate). This application is significant in materials science and polymer chemistry (Tidswell & Gilchrist, 1980).
Organometallic Catalysis
The catalysis of reactions involving n-butyl alcohol and isocyanates, with butyl isocyanate as a representative, has been investigated for insights into organometallic catalysis. This research is relevant in the field of catalysis and synthetic chemistry (Abbate & Ulrich, 1969).
Safety And Hazards
Butyl isocyanate is corrosive and highly flammable . Care must be taken to avoid contact with water, alcohols, acids, bases, and strong oxidizing agents . Vapors or mist may present a fire or explosion hazard, and elevated temperatures may cause the chemical to combust spontaneously . Vapors are heavier than air .
properties
IUPAC Name |
1-isocyanatobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVTXYLRVGMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO, Array | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-04-3 | |
Record name | Butane, 1-isocyanato-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6026872 | |
Record name | Butyl isocyanate | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID. | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | n-Butyl isocyanate | |
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Record name | n-BUTYL ISOCYANATE | |
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Boiling Point |
115 °C | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Flash Point |
66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c. | |
Record name | N-BUTYL ISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/284 | |
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Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Solubility |
SLIGHTLY SOL IN WATER, Solubility in water: reaction | |
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Record name | n-BUTYL ISOCYANATE | |
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Density |
0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05 | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Vapor Density |
3.00 (Air= 1), Relative vapor density (air = 1): 3.4 | |
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Record name | n-BUTYL ISOCYANATE | |
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Vapor Pressure |
17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1 | |
Record name | n-Butyl isocyanate | |
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Mechanism of Action |
The inactivation of guinea pig liver transglutaminase was investigated using aliphatic isocyanates. It was found that one equivalent of ethyl isocyanate reduced transglutaminase activity to less than 25% within 3 minutes. ... The isocyanates reacted slowly with the sulfhydryl groups of reduced glutathione, indicating enzyme inactivation with transglutaminase. The investigators concluded that alkyl isocyanates inactivate guinea pig liver transglutaminase by forming N-alkylthiocarbamyl ester with the single active site sulfhydryl group of the enzyme. /Aliphatic isocyanates/, Cutinase purified from Fusarium solani f. pisi was effectively inhibited by the fungicide benomyl. This irreversible inhibition was caused by the reaction of butylisocyanate, a breakdown product, with the active serine in the enzyme., Butyl isocyanate has been found to inactivate yeast alcohol dehydrogenase in a reaction involving 3 mol of SH-groups/mol of enzyme. /No information on the isomer/, Changes in the cytochrome P450 monooxygenase system were investigated in HepG2 cells treated for 24 hr with 1.25, 2.5, 5, 10 and 20 ug/mL of carbendazim (MBC) and n-butylisocyanate (BIC), the principal benomyl metabolites. The results show that n-butylisocyanate leads to a decrease in both ethoxyresorufin deethylase (P4501A1) (EROD) and ethoxycoumarin deethylase (P4502B) (ECOD), whereas MBC has no effect on EROD and increases ECOD. The decrease in ECOD and EROD activities after BIC treatment can be attributed to the detrimental action of this substance. The MBC-induced increase in ethoxycoumarin can be considered an enzyme-specific inductive phenomenon. This hypothesis was confirmed by Western immunoblot analysis and treatment with actinomycin D 8 x 10-4 uM: the first showed an increase in P4502B isoenzyme content and the second evidence of a partial block of the increase in ECOD activity induced by MBC. Given these results, MBC and BIC seem to be the metabolites responsible for the double opposite action of their parent compound benomyl. Data deriving from an equimolar mixture of the two metabolites suggest that benomyl activity on some cytochrome P450 isoenzymes is the result of a balance between the action of the single metabolites | |
Record name | N-BUTYL ISOCYANATE | |
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Product Name |
Butyl isocyanate | |
Color/Form |
Colorless liquid | |
CAS RN |
111-36-4 | |
Record name | N-BUTYL ISOCYANATE | |
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Record name | Butyl isocyanate | |
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Record name | n-Butyl isocyanate | |
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Record name | Butane, 1-isocyanato- | |
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Record name | Butyl isocyanate | |
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Record name | Butyl isocyanate | |
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Record name | BUTYL ISOCYANATE | |
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Record name | n-BUTYL ISOCYANATE | |
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Melting Point |
-75 °C | |
Record name | N-BUTYL ISOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5548 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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